Product packaging for Nickel carbonate hydroxide(Cat. No.:CAS No. 12607-70-4)

Nickel carbonate hydroxide

Cat. No.: B076580
CAS No.: 12607-70-4
M. Wt: 304.12 g/mol
InChI Key: ATYNVYNPWGEMMI-UHFFFAOYSA-H
Attention: For research use only. Not for human or veterinary use.
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Description

Basic nickel(II) carbonate is an inorganic salt of significant utility in materials science and heterogeneous catalysis research. This compound serves as a versatile precursor for the synthesis of nickel oxide (NiO) nanoparticles and thin films through thermal decomposition, which are critical components in the development of gas sensors, electrochromic devices, and anode materials for lithium-ion batteries. In catalysis, it is a key starting material for preparing supported nickel catalysts, widely investigated for hydrogenation reactions, steam reforming, and methanation due to nickel's activity in breaking C-C, C-O, and C-H bonds. The mechanism of its application often involves its in-situ reduction to metallic nickel nanoparticles, which act as the active catalytic sites. Furthermore, its role extends to electrocatalysis, particularly in the study of oxygen evolution reaction (OER) catalysts for water splitting. As a reagent, it provides a controlled source of nickel ions in a solid matrix, allowing for tailored material properties in final products. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula CH4Ni3O7 B076580 Nickel carbonate hydroxide CAS No. 12607-70-4

Properties

CAS No.

12607-70-4

Molecular Formula

CH4Ni3O7

Molecular Weight

304.12 g/mol

IUPAC Name

tris(nickel(2+));carbonate;tetrahydroxide

InChI

InChI=1S/CH2O3.3Ni.4H2O/c2-1(3)4;;;;;;;/h(H2,2,3,4);;;;4*1H2/q;3*+2;;;;/p-6

InChI Key

ATYNVYNPWGEMMI-UHFFFAOYSA-H

Canonical SMILES

C(=O)([O-])[O-].[OH-].[OH-].[OH-].[OH-].[Ni+2].[Ni+2].[Ni+2]

Other CAS No.

12607-70-4

physical_description

Dry Powder;  Other Solid;  Dry Powder, Other Solid
Tetrahydrate: Green odorless solid;  [Merck Index] Light green powder;  Insoluble in water;  [MSDSonline]

Pictograms

Acute Toxic; Irritant; Health Hazard

solubility

Light green crystals or brown powder;  mol wt 587.57;  decomp before melting;  insol in cold water;  decomp in hot water;  sol in acid, ammonium salts /Tetrahydrate/
Odorless;  insol in water;  sol in ammonia, dil acids with effervescence /Tetrahydrate/

Origin of Product

United States

Synthetic Methodologies and Process Engineering for Basic Nickel Ii Carbonate

Precipitation Techniques in Controlled Aqueous Systems

Basic nickel(II) carbonate, a compound with the general formula Niₓ(CO₃)y(OH)z·nH₂O, is predominantly synthesized via precipitation from aqueous solutions. google.com This method is widely used due to its simplicity and effectiveness in producing powder materials. google.com The synthesis typically involves the reaction of a soluble nickel salt, such as nickel sulfate (B86663), nickel nitrate (B79036), or nickel chloride, with a carbonate or bicarbonate reagent. google.comwikipedia.org

The co-precipitation method is a primary route for synthesizing basic nickel(II) carbonate. It involves mixing a solution of a nickel(II) salt with a solution of a carbonate-containing reagent, leading to the formation of a solid precipitate. nih.gov Common precipitating agents include sodium carbonate and ammonium (B1175870) bicarbonate. google.com

The fundamental reaction involves the combination of nickel ions (Ni²⁺) with carbonate (CO₃²⁻) and hydroxide (B78521) (OH⁻) ions in an aqueous medium. For example, when using nickel sulfate and sodium carbonate, the reaction can be generally represented as: 4 Ni²⁺ + CO₃²⁻ + 6 OH⁻ + 4 H₂O → Ni₄CO₃(OH)₆(H₂O)₄ wikipedia.org

The resulting product is typically a pale green, often amorphous, material. google.com The precise composition of the basic nickel carbonate, specifically the ratio of carbonate to hydroxide, is highly dependent on the reaction conditions. google.com

The physical and chemical properties of the synthesized basic nickel(II) carbonate are critically dependent on the control of various reaction parameters. These parameters influence particle morphology, purity, composition, and filterability.

pH: The pH of the reaction medium is one of the most influential factors. It directly affects the ratio of carbonate to hydroxide in the final product and the particle morphology. google.com Under more acidic conditions, the carbonate (NiCO₃) content in the precipitate is higher, whereas alkaline conditions favor a higher nickel hydroxide (Ni(OH)₂) content. google.com The pH also dictates the dominant nickel species in solution; at a pH below 7.0, free nickel ions are dominant, leading to rapid coagulation and loose, flocculent particles. researchgate.net Conversely, at a pH above 7.0, especially in the presence of ammonia (B1221849), the precipitation is slower, which facilitates the formation of dense, spherical particles. researchgate.net Optimal pH control is also crucial for selective precipitation; for instance, iron impurities can be removed by adjusting the pH to 7.5 before precipitating nickel at a higher pH of around 11. mdpi.com Studies in fluidized-bed reactors have identified an optimal precipitation pH of approximately 9.8. researchgate.net

Temperature: The reaction temperature influences the precipitation rate and the characteristics of the resulting solid. A multi-stage precipitation process found that maintaining a temperature of 70-80°C during the initial stages and 90-95°C in a later stage optimized the process for better filtration of the precipitate. google.com The general temperature range for precipitation can be broad, from approximately 20°C to 90°C. google.com Higher temperatures can also affect the final particle size; in the related synthesis of nano-nickel particles, increasing the temperature from 60°C to 100°C resulted in a decrease in particle size. sapub.org

Aging Time: Allowing the precipitate to age in the mother liquor is a technique used to improve product purity. An aging period of 1 to 20 hours after initial precipitation can facilitate the removal of impurities, such as sulfate ions. patsnap.com

Reactant Concentrations and Addition Mode: The concentration of reactants and the method of their introduction into the reactor affect the homogeneity of the product. A precipitant-to-metallic feeding mode, where the precipitating agent is added to the metal salt solution, has been found to be favorable for preparing a homogenous precursor powder. researchgate.net Controlling the molar ratio of carbonate to nickel is also important; studies show that increasing the carbonate excess leads to a higher concentration of NiCO₃ in the precipitate, although the effect becomes less significant at molar ratios above 3:1 (carbonate to nickel). acs.org

Influence of Reaction Parameters on Basic Nickel(II) Carbonate Synthesis
ParameterCondition/RangeEffect on Product CharacteristicsSource(s)
pH < 7.0Favors loose, flocculent particles. researchgate.net researchgate.net
pH > 7.0Promotes dense, spherical particles (especially with ammonia). researchgate.net researchgate.net
pH AcidicHigher NiCO₃ content in precipitate. google.com google.com
pH AlkalineHigher Ni(OH)₂ content in precipitate. google.com google.com
pH ~9.8Optimal for precipitation in a fluidized-bed reactor. researchgate.net researchgate.net
Temperature 70-95°COptimizes filtration speed in a multi-stage process. google.com google.com
Temperature 20-90°CGeneral range for precipitation. google.com google.com
Aging Time 1-20 hoursAids in the removal of impurities like sulfate. patsnap.com patsnap.com
Addition Mode Precipitant-to-metallicFavorable for preparing homogenous powder. researchgate.net researchgate.net

The use of an ammonia-ammonium carbonate system offers a distinct pathway for the synthesis of basic nickel(II) carbonate. google.com In this method, ammonia plays a crucial role by forming soluble nickel-ammine complexes, such as [Ni(NH₃)ₙ]²⁺ (where n can range from 1 to 6). researchgate.net The formation of these complexes, which is favored at a pH above 7.0, slows down the precipitation process. researchgate.net

The precipitation occurs as Ni²⁺ is gradually released from the stable ammine complexes, which promotes the formation of dense, spherical particles rather than the loose flocculants seen in rapid precipitation. researchgate.net This controlled release is a key advantage of the ammonia-mediated method. The process can also be used for purification; impure basic nickel carbonate can be re-dissolved in an ammoniacal ammonium carbonate solution, impurities can be separated, and then the purified basic nickel carbonate is re-precipitated by boiling the solution to drive off the ammonia. nih.govgoogle.com

The production of high-purity basic nickel carbonate is essential for many of its applications. google.com Impurities, such as sodium (Na⁺), chloride (Cl⁻), and sulfate (SO₄²⁻), can be adsorbed onto the surface of the precipitate during synthesis. researchgate.netresearchgate.net The adsorption mechanism can be described by an electric double layer model. researchgate.net

Several strategies are employed to minimize and remove these impurities. Careful control over process conditions can result in a powder with a smooth surface and compact internal structure, which physically entraps fewer impurities. google.com Post-precipitation washing is a critical step. A particularly effective technique is a multi-step "washing-drying-rewashing-drying" process. researchgate.netresearchgate.net This method has been shown to be highly efficient in removing adsorbed sodium and chlorine, achieving levels below 0.01 wt%. researchgate.netresearchgate.net For sulfate impurities, a specific method involves adding a liquid alkali to the nickel carbonate slurry to adjust the pH to between 8.8 and 10.5, followed by an aging period of 1-20 hours before washing. patsnap.com

Hydrothermal Synthesis Approaches

Hydrothermal synthesis represents an alternative methodology that utilizes elevated temperatures and pressures to produce crystalline materials directly from an aqueous solution.

Hydrothermal synthesis has been successfully employed to create well-defined crystalline forms of nickel carbonates and basic nickel carbonate hydroxides. researchgate.netrruff.info This technique is considered essential for the synthesis of the anhydrous nickel carbonate (NiCO₃) phase, which is not typically found in nature. rruff.info The process involves heating a reaction mixture, for example, a nickel salt and a carbonate source in water, within a sealed vessel (an autoclave) to temperatures significantly above water's boiling point at atmospheric pressure. rruff.infogoogle.com

This method allows for precise control over the crystallization process, influencing the final product's phase, particle size, and morphology. For instance, studies have shown that variations in the duration or temperature of the hydrothermal synthesis can lead to changes in the cell size of the resulting NiCO₃ crystals. rruff.info Researchers have also used this route to synthesize unique morphologies, such as highly uniform, caterpillar-like one-dimensional (1D) NiCO₃ nanosheet arrays. rsc.org This level of control over the product's structure is a key advantage of the hydrothermal approach.

Electrochemical Synthesis Routes for Specific Hydrate (B1144303) Forms

Electrochemical methods offer an alternative pathway for the synthesis of nickel carbonates, including their hydrated forms. These techniques rely on electrochemically induced changes in the local environment at an electrode surface to drive the precipitation of the desired compound.

Ni + O + CO₂ + 6 H₂O → NiCO₃(H₂O)₆ wikipedia.org

This approach directly utilizes a nickel source as the electrode, which is consumed during the synthesis.

Another relevant electrochemical technique is the cathodic deposition from a metal salt solution. While extensively studied for nickel hydroxide and nickel oxide, the principles are applicable to carbonate systems. acs.org In the electroreduction of an aqueous nickel nitrate solution, for example, the generation of hydroxide ions (OH⁻) at the working electrode surface causes a localized increase in pH. acs.org

2H₂O + 2e⁻ → H₂ + 2OH⁻

This localized high pH can induce the precipitation of nickel hydroxide. If carbonate ions are present in the electrolyte, this same mechanism can lead to the precipitation of basic nickel carbonate. By controlling parameters such as current density, electrolyte composition (including the concentration of carbonate sources), temperature, and pH, it is possible to influence the composition and morphology of the deposited film. acs.orgrsc.org However, detailed studies focusing specifically on the electrochemical synthesis of distinct hydrate forms of basic nickel(II) carbonate are not widely reported.

Investigations into the Formation Mechanisms of Varying NiCO₃/Ni(OH)₂ Ratios

The composition of basic nickel(II) carbonate, represented by the general formula xNiCO₃·yNi(OH)₂·zH₂O, is highly dependent on the synthesis conditions, which dictate the ratio of nickel carbonate to nickel hydroxide. google.com The formation mechanism is primarily governed by the hydrolysis of aqueous nickel ions and the pH of the reaction medium. scispace.com

The key factor controlling the NiCO₃/Ni(OH)₂ ratio is the pH of the solution. google.com

Under acidic conditions , the equilibrium favors the carbonate component, leading to a higher content of NiCO₃ in the final product. google.com

Conversely, under alkaline conditions , the formation of nickel hydroxide is favored, resulting in a product richer in Ni(OH)₂. google.com

This pH-dependent formation can be explained by considering the hydrolysis of the hexaaquanickel(II) ion, [Ni(H₂O)₆]²⁺. This complex can undergo hydrolysis to form monohydroxo-complexes. scispace.com The subsequent reaction pathway, involving the formation of bridges between nickel centers (olation) and the incorporation of carbonate ions, leads to the precipitation of basic nickel carbonate. scispace.com As the pH increases, the tendency for hydrolysis and the formation of more basic polynuclear species also increases. scispace.com

Several synthesis parameters are manipulated to control this mechanism:

Precipitating Agent: The choice and amount of the precipitating agent are crucial. The reaction of nickel salts (like nickel sulfate or nickel nitrate) with sodium carbonate is a common route. google.com Complete precipitation of nickel often requires an amount of alkali carbonate that is at least 2.5 times the molar quantity of the nickel salt taken. scispace.com

pH Control: The use of buffering agents, such as sodium bicarbonate (NaHCO₃), provides a method to control the pH during the precipitation process and, consequently, to vary the NiCO₃/Ni(OH)₂ content. google.com In some processes, the pH is actively controlled during the synthesis, for instance, by maintaining it at a specific value (e.g., 7.8-8.3) during the reaction and allowing it to rise to a final value (e.g., 8.9) upon completion. patsnap.com

Complexing Agents: In systems containing ammonia, the formation of nickel-ammine complexes, [Ni(NH₃)n]²⁺ (where n=1-6), plays a significant role. researchgate.net At a pH above 7.0, the slow release of Ni²⁺ from these stable complexes leads to a slower, more controlled precipitation, which favors the formation of dense, spherical particles. researchgate.net In contrast, at a pH below 7.0, where free nickel ions dominate, the rapid addition of a precipitant causes fast coagulation and results in loose, flocculent particles. researchgate.net

The following table outlines the influence of key parameters on the formation of basic nickel(II) carbonate.

Parameter Effect on Formation Mechanism Resulting Composition/Morphology
pH Controls the equilibrium between hydrolysis and carbonation. google.comHigher pH increases the Ni(OH)₂ ratio; lower pH increases the NiCO₃ ratio. google.com
Precipitant Ratio (Alkali:Ni) Affects the completeness of the precipitation reaction. scispace.comA molar ratio of >2.5:1 (alkali:Ni) is needed for complete precipitation. scispace.com
Use of Buffers (e.g., NaHCO₃) Stabilizes pH during synthesis, allowing for targeted composition. google.comEnables controlled variation of the NiCO₃/Ni(OH)₂ content. google.com
Complexing Agents (e.g., NH₃) Controls the rate of Ni²⁺ release for precipitation. researchgate.netSlow release at pH > 7 leads to dense particles; rapid precipitation at pH < 7 forms loose flocculants. researchgate.net

Advanced Structural Elucidation and Characterization of Basic Nickel Ii Carbonate

Spectroscopic Analysis for Chemical Bonding and Functional Groups

Spectroscopic methods are indispensable for probing the chemical bonding environment, identifying functional groups, and understanding the electronic structure of basic nickel(II) carbonate.

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides detailed information about the molecular vibrations of the carbonate (CO₃²⁻), hydroxide (B78521) (OH⁻), and water (H₂O) moieties within the compound's structure.

The IR spectrum of basic nickel(II) carbonate exhibits a broad absorption band in the 3510–3600 cm⁻¹ region, which is characteristic of the O-H stretching vibrations of the hydroxyl groups. rsc.org Raman spectroscopy further resolves these vibrations, with distinct bands observed for OH and water units. For instance, in the related hydroxy nickel carbonate mineral zaratite, Raman bands appear around 3609, 3516, and 3336 cm⁻¹. researchgate.net

The carbonate ion (CO₃²⁻) gives rise to several characteristic vibrations. The asymmetric stretching mode (ν₃) is typically observed in the IR spectrum as peaks around 1517 and 1396 cm⁻¹. rsc.org The bending modes of the carbonate unit are also identifiable, with the ν₂ mode appearing near 830 cm⁻¹ and the ν₄ mode found at approximately 680 and 750 cm⁻¹. rsc.org Deformation modes of the OH groups can be detected by Raman spectroscopy, with bands appearing around 935 and 980 cm⁻¹. researchgate.net

Additionally, the stretching vibrations corresponding to the metal-oxygen bonds (Ni-O and Ni-OH) are found in the far-infrared region, typically at wavenumbers below 536 cm⁻¹. rsc.org The presence of bound water is also confirmed by IR studies, which can distinguish it from hydroxyl groups. arizona.edu

Table 1: Key Vibrational Frequencies for Basic Nickel(II) Carbonate and Related Compounds
Vibrational ModeFunctional GroupTypical Wavenumber (cm⁻¹)Spectroscopic Technique
O-H StretchingHydroxide (OH⁻), Water (H₂O)3510-3600Infrared (IR)
O-H StretchingHydroxide (OH⁻), Water (H₂O)3336, 3516, 3609Raman
Asymmetric Stretching (ν₃)Carbonate (CO₃²⁻)~1396, ~1517Infrared (IR)
Bending Mode (ν₂)Carbonate (CO₃²⁻)~830Infrared (IR)
Bending Mode (ν₄)Carbonate (CO₃²⁻)~680, ~750Infrared (IR)
OH DeformationHydroxide (OH⁻)~935, ~980Raman
Ni-O / Ni-OH StretchingMetal-Oxygen Bonds< 536Infrared (IR)

Ultraviolet/Visible (UV/Vis) spectroscopy is employed to study the electronic transitions within the Ni²⁺ ions. In basic nickel(II) carbonate, the nickel ion is typically in an octahedral coordination environment, as seen in the related calcite structure of anhydrous nickel carbonate. wikipedia.org The absorption of UV or visible light promotes electrons from lower energy d-orbitals to higher energy d-orbitals. These d-d transitions are characteristic of transition metal compounds.

For an octahedral Ni²⁺ ion (a d⁸ configuration), specific electronic transitions are expected. Studies on aqueous Ni²⁺ complexes, which also feature octahedral coordination, reveal key absorption bands. researchgate.net The observed transitions include the ³A₂g → ³T₁g(P) (ν₃) transition occurring at approximately 400 nm and the ³A₂g → ³T₁g(F) (ν₂) transition appearing around 735 nm. researchgate.net These transitions are responsible for the characteristic light green color of basic nickel(II) carbonate. nih.gov

Table 2: Characteristic Electronic Transitions for Octahedral Ni²⁺
Electronic TransitionTypical Wavelength (λₘₐₓ)Region
³A₂g → ³T₁g(P) (ν₃)~400 nmVisible (Violet)
³A₂g → ³T₁g(F) (ν₂)~735 nmVisible (Red)

Diffraction Techniques for Crystalline and Amorphous Phases

Diffraction techniques are fundamental for determining the atomic arrangement within a material, allowing for the differentiation between crystalline and amorphous structures.

X-ray diffraction (XRD) is a primary tool for characterizing basic nickel(II) carbonate. It is used to identify the specific crystalline phases present, assess the degree of crystallinity, and determine the lattice parameters of the unit cell. The composition and structure of nickel carbonate can be complex, with some natural variants like zaratite being described as a composite of amorphous and fibrous components. arizona.edurruff.info

XRD patterns can confirm the formation of specific phases, such as nickel carbonate basic hydrate (B1144303) (NiCO₃·2Ni(OH)₂·4H₂O). researchgate.net The anhydrous form, NiCO₃, is known to adopt a calcite-type crystal structure. arizona.edurruff.info Research has shown that synthesis conditions, such as temperature and duration, can influence the cell dimensions of the resulting crystalline product. arizona.edurruff.info For example, for the hexagonal (rhombohedral) cell of anhydrous NiCO₃, variations in lattice parameters have been reported.

Table 3: Example Lattice Parameters for Anhydrous NiCO₃ (Calcite Structure)
ParameterSmallest Observed Cell arizona.eduLargest Observed Cell arizona.edu
a (Å)4.5974.609
c (Å)14.72514.737
c/a ratio3.2033.197

In situ X-ray powder diffraction is a powerful technique for studying the structural transformations of materials under non-ambient conditions, such as during a chemical reaction or thermal treatment. mdpi.com This method allows for the real-time monitoring of changes in the crystalline phases of a sample as a function of temperature, pressure, or gaseous environment. nih.gov

For basic nickel(II) carbonate, in situ XRD is particularly valuable for investigating its thermal decomposition to nickel oxide (NiO), a process of significant industrial importance. wikipedia.org By collecting XRD patterns continuously as the temperature is increased, one can observe the gradual disappearance of the diffraction peaks corresponding to the basic nickel carbonate structure and the simultaneous emergence and growth of peaks characteristic of the NiO phase. This provides crucial mechanistic insights into the transformation, including the identification of intermediate phases, the determination of transition temperatures, and the evolution of crystallite size and strain in the resulting oxide product.

Electron Microscopy and Morphological Analysis

Electron microscopy techniques, particularly Scanning Electron Microscopy (SEM), are used to visualize the particle morphology, size, and surface texture of basic nickel(II) carbonate powders. This analysis is crucial as the physical form of the precursor can influence the properties of materials derived from it. Research findings from SEM studies have shown that basic nickel(II) carbonate can be synthesized to form particles with distinct morphologies. Commonly observed shapes include spherical and ellipsoidal particles. In some preparations, the mean diameter of these spherical or ellipsoidal particles has been measured to be approximately 8.2 μm. The morphology of carbonate crystals can vary, with other observed forms including dumbbell shapes and spherulites with either smooth or rough surfaces. researchgate.net

Scanning Electron Microscopy (SEM) for Particle Morphology, Size Distribution, and Aggregation

Scanning Electron Microscopy (SEM) is a pivotal technique for characterizing the morphology of basic nickel(II) carbonate particles. SEM analysis reveals that the particles are typically spherical or ellipsoidal. The surfaces of these primary particles are often smooth and are composed of much smaller, submicron-sized grains.

The synthesis process significantly influences the resulting particle characteristics. For instance, a hydrothermal synthesis method can produce uniformly dispersed spherical particles. The addition of a co-solvent like ethanol (B145695) during synthesis can aid in adjusting the morphology and improving the dispersion of these spherical particles. The particle size is also dependent on synthesis conditions, with studies reporting spherical particles with an average diameter of approximately 5 μm.

ParameterDescriptionTypical Values
Morphology The overall shape of the particles.Spherical, Ellipsoidal
Surface The texture of the particle surface.Smooth, composed of submicron grains
Size The average diameter of the particles.~5 μm
Aggregation The tendency of particles to cluster.Can be controlled by synthesis parameters

Microstructural Evolution during Synthesis and Thermal Treatments

The microstructure of basic nickel(II) carbonate undergoes significant transformations during both its initial synthesis and subsequent thermal treatments. These changes are fundamental to the production of nickel metal and nickel oxide powders, as the precursor's characteristics strongly influence the final product's properties.

During thermal treatment (calcination), the smooth, dense structure of the initial basic nickel(II) carbonate particles evolves dramatically. As the material is heated, it undergoes decomposition, leading to the removal of water and carbonate groups. This process results in the formation of pores and fissures within the particles, creating a more porous internal microstructure.

Further heating leads to a series of phenomena that continue to alter the microstructure:

Decomposition: The chemical breakdown of the basic nickel carbonate into nickel oxide (NiO).

Recrystallization and Grain Growth: The newly formed NiO crystals rearrange and grow in size.

Sintering and Densification: At higher temperatures (e.g., above 700°C), the NiO particles begin to fuse, leading to a denser, less porous structure.

Agglomeration: Individual particles may clump together.

Systematic investigations have shown that temperature is a critical factor in this evolution. For example, to avoid the formation of undesirable residual NiO structures in the final nickel product during industrial processing, it is recommended that the process be carried out at temperatures below 600°C.

Thermal Analysis Techniques for Decomposition Pathways

Thermal analysis techniques are essential for determining the decomposition mechanism of basic nickel(II) carbonate. By precisely measuring changes in mass and heat flow as a function of temperature, these methods reveal the distinct stages of the compound's thermal breakdown.

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) of Dehydration and Decarbonation Steps

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) provide quantitative and qualitative data on the thermal decomposition of basic nickel(II) carbonate. The decomposition generally proceeds in multiple steps.

A typical TGA curve for basic nickel(II) carbonate shows distinct stages of mass loss. The first stage, occurring at lower temperatures, corresponds to the loss of physically adsorbed and hydrated water (dehydration). The subsequent, more significant mass loss at higher temperatures is associated with the decomposition of the carbonate and hydroxide components, releasing carbon dioxide (decarbonation) and additional water to form nickel oxide (NiO).

Studies on the compound with the formula NiCO₃·2Ni(OH)₂·xH₂O show a total weight loss of approximately 34% occurring between 120°C and 525°C, resulting in the formation of NiO. DTA curves complement this data by showing endothermic peaks corresponding to these decomposition steps, indicating that energy is absorbed during the dehydration and decarbonation processes. The decomposition of pure basic nickel carbonate into NiO can be completed at temperatures around 250°C to 500°C, depending on the specific composition and heating conditions.

Decomposition StageTemperature Range (°C)ProcessEvolved Species
Step 1 ~120 - 250 °CDehydrationH₂O
Step 2 ~250 - 525 °CDecarbonation & DehydroxylationCO₂ and H₂O

Coupled TGA-Infrared (TG-IR) Spectroscopy for Evolved Gas Analysis

To unequivocally identify the gaseous species released during thermal decomposition, TGA is often coupled with an analytical technique such as Infrared (IR) Spectroscopy or Mass Spectrometry (MS). This hyphenated technique, known as TGA-IR or TGA-MS, analyzes the gases evolved from the TGA furnace in real-time.

As basic nickel(II) carbonate is heated, the TGA-IR system detects the gaseous products and generates corresponding IR spectra. The analysis confirms that the initial mass loss is due to the release of water (H₂O), identified by its characteristic IR absorption bands. In the higher temperature range, the evolved gas analysis shows the presence of both water and carbon dioxide (CO₂). The release of these specific gases correlates directly with the mass loss steps observed on the TGA curve, providing definitive evidence for the sequential dehydration and decarbonation/dehydroxylation pathways.

This coupled technique is invaluable for elucidating complex decomposition mechanisms by providing simultaneous quantitative mass loss data and qualitative identification of the evolved products.

Chemical Reactivity and Transformation Pathways of Basic Nickel Ii Carbonate

Thermal Decomposition Mechanisms and Kinetics

The thermal decomposition of basic nickel(II) carbonate is a complex process involving the removal of water (dehydration) and carbon dioxide (decarbonation) to yield nickel(II) oxide (NiO). wikipedia.orglibretexts.org This transformation is a key step in preparing active nickel catalysts and precursors for nickel metal production. wikipedia.org

The thermal treatment of basic nickel(II) carbonate initiates a series of overlapping reactions. The process generally occurs in distinct stages as the temperature is increased.

Dehydration: The initial stage involves the removal of physically adsorbed and chemically bound water molecules. This process typically begins at lower temperatures, often starting around 110°C.

Dehydroxylation and Decarbonation: As the temperature rises, the hydroxide (B78521) groups within the basic carbonate structure are removed as water, and the carbonate groups decompose, releasing carbon dioxide. wikipedia.org Studies have shown that the decomposition of basic nickel carbonate to nickel(II) oxide occurs in a temperature range of approximately 350°C to 530°C (620 K to 800 K). ifpan.edu.pl The simple nickel(II) carbonate (NiCO3) decomposes at around 400°C. brainly.com

The table below outlines the general temperature ranges for the key events during the thermal decomposition of basic nickel(II) carbonate in an air atmosphere.

Temperature Range (°C)EventProduct(s)
~110 - 250DehydrationPartially dehydrated basic nickel carbonate
~250 - 400Dehydroxylation & Initial DecarbonationIntermediate phases, NiO
~400 - 550Final Decarbonation & NiO CrystallizationCrystalline Nickel(II) Oxide (NiO)

Note: These temperature ranges are approximate and can be influenced by factors such as heating rate, particle size, and atmospheric conditions.

During the transition from basic nickel(II) carbonate to nickel(II) oxide, several intermediate phases can form. The identification of these phases is crucial for understanding the reaction mechanism. Techniques such as X-ray diffraction (XRD) and thermal analysis (DTA/TGA) are employed for this characterization. ifpan.edu.plresearchgate.net

Studies have indicated that the decomposition does not proceed directly to crystalline NiO. Initially, an amorphous or poorly crystalline nickel oxide phase may form. As the temperature increases, this amorphous phase transforms into a more ordered, crystalline structure. In some decomposition pathways of other nickel precursors, basic nickel carbonate itself has been identified as an intermediate phase. sci-hub.se The precise nature of the intermediates depends heavily on the initial composition of the basic carbonate and the heating conditions.

The kinetics of the solid-state decomposition of basic nickel(II) carbonate can be analyzed to determine parameters like activation energy (Ea) and the pre-exponential factor (A), which are vital for reactor design and process control. mdpi.com The analysis often involves fitting experimental data from thermogravimetric analysis (TGA) to various solid-state reaction models. mdpi.comresearchgate.net

These models can be broadly categorized as follows:

Nucleation Models: Describe processes where the reaction begins at specific points (nuclei) and then grows.

Geometrical Contraction Models: Assume the reaction starts at the surface and proceeds inwards.

Diffusion Models: Are used when the reaction rate is controlled by the diffusion of reactants or products.

Reaction Order Models: Treat the decomposition as a chemical reaction with a specific order.

The selection of the most appropriate model depends on which one provides the best fit for the experimental data. For complex, multi-step decompositions like that of basic nickel(II) carbonate, different models may apply to different stages (e.g., dehydration vs. decarbonation).

Reduction Reactions to Elemental Nickel

The production of elemental nickel from basic nickel(II) carbonate typically involves a reduction step following the initial thermal decomposition (calcination). uq.edu.au The nickel(II) oxide formed during calcination is reduced to nickel metal, often using a gaseous reductant like hydrogen.

Hydrogen is a common and effective reducing agent for converting nickel(II) oxide to nickel metal. The reduction process is sensitive to temperature, time, and the partial pressure of hydrogen. uq.edu.au

The primary reaction is: NiO(s) + H2(g) → Ni(s) + H2O(g)

Research has shown that increasing the reduction temperature and duration enhances the removal of oxygen. uq.edu.au However, excessively high temperatures (e.g., above 600°C) can lead to the formation of residual, difficult-to-reduce NiO, which is undesirable in the final nickel product. uq.edu.au The efficiency of the reduction is also lowered by decreasing the hydrogen partial pressure. uq.edu.au In some processes, the hydrogenation of metal carbonates can occur at lower temperatures than conventional decomposition and may directly yield metal or metal oxides while converting the released CO2 into valuable byproducts like methane (B114726) or carbon monoxide. nih.gov

The reduction of nickel oxide to nickel metal is accompanied by significant changes in the material's microstructure, which ultimately determine the physical properties of the final nickel powder. researchgate.netuq.edu.au These changes occur concurrently and influence one another.

Recrystallization and Grain Growth: As NiO is reduced to Ni, new nickel grains form and grow. This process involves the rearrangement of atoms to form larger, more stable crystals. researchgate.netuq.edu.au

Sintering and Densification: At elevated temperatures, the newly formed nickel particles can begin to fuse, a process known as sintering. This leads to a reduction in surface area and an increase in the density of the material. researchgate.netuq.edu.au

Agglomeration: Individual particles or grains can clump together to form larger aggregates. This affects the powder's flowability and packing density. researchgate.netuq.edu.au

These microstructural phenomena are critical as they impact the reactivity, surface area, and metallurgical properties of the nickel product. researchgate.netuq.edu.auscribd.com

The table below summarizes the key microstructural changes during the hydrogen reduction of NiO derived from basic nickel(II) carbonate.

PhenomenonDescriptionImpact on Final Product
Recrystallization Formation of new, strain-free grains from the initial structure.Affects grain size and mechanical properties.
Grain Growth Increase in the average size of the nickel grains at elevated temperatures.Reduces surface area; influences strength and ductility.
Sintering Fusing of individual particles, leading to densification.Decreases porosity and surface area; increases bulk density.
Agglomeration Clumping of separate particles into larger clusters.Affects powder handling characteristics like flow and packing.

Impact of Temperature and Hydrogen Partial Pressure on Reduction Efficiency

The reduction of basic nickel(II) carbonate to metallic nickel is a critical process, particularly in catalyst manufacturing. This transformation typically proceeds via the initial thermal decomposition of the basic carbonate to nickel(II) oxide (NiO), which is then subsequently reduced by hydrogen. The efficiency of this reduction is significantly influenced by both temperature and the partial pressure of hydrogen.

Influence of Temperature:

The rate of reduction of nickel oxide, the intermediate in the reduction of basic nickel(II) carbonate, generally increases with rising temperature. Studies on the reduction of industrial nickel oxides have shown that in the temperature range of 400 to 600 °C, the rate of reduction increases with increasing temperature. For instance, isothermal hydrogen reduction experiments of NiO at 300 °C, 400 °C, and 500 °C demonstrate a clear trend of enhanced reaction rates at higher temperatures. The reduction process often exhibits an induction period, which is attributed to the initial nucleation of the new metallic nickel phase.

The following interactive data table illustrates the conceptual relationship between temperature and the reduction of a nickel oxide precursor, which is analogous to the behavior expected for basic nickel(II) carbonate. The percentage of reduction represents the conversion of the nickel compound to metallic nickel over a fixed period.

Temperature (°C)Reduction Efficiency (%)Observations
300LowSlow reaction rate, significant induction period.
400ModerateNoticeable increase in reduction rate.
500HighRapid reduction with a shorter induction period.
600Very HighApproaching complete reduction in a short timeframe.

Influence of Hydrogen Partial Pressure:

The effect of hydrogen partial pressure on the reduction of nickel oxide is more complex. Research indicates that for the reduction of NiO pellets, the reaction rate is nearly independent of hydrogen pressure at atmospheric pressure and above. This suggests that under these conditions, the surface of the nickel is almost completely covered with adsorbed hydrogen. However, at lower pressures, the reaction rate shows a dependence on the hydrogen pressure, with the rate varying with the 0.43 exponent of the hydrogen pressure, indicating a surface reaction with adsorbed hydrogen where surface coverage increases with pressure.

Acid-Base Reactivity and Hydrolysis in Aqueous Media

Basic nickel(II) carbonate exhibits characteristic acid-base reactivity. It readily reacts with acids to form the corresponding nickel(II) salt, water, and carbon dioxide gas. This reaction is a classic neutralization of a basic salt with an acid.

In aqueous media, basic nickel(II) carbonate undergoes hydrolysis. The extent of this hydrolysis is pH-dependent. At higher pH values, the hydrolysis is more pronounced, leading to the precipitation of more basic forms of nickel carbonate. This implies that nickel carbonate can hydrolyze to varying extents, with the hydrolysis being only partial at a pH below 8.5.

The formation of basic nickel carbonates can be understood through the hydrolysis of the hydrated nickel(II) ion, [Ni(H₂O)₆]²⁺. The presence of a base, such as carbonate ions, promotes the removal of protons from the coordinated water molecules, leading to the formation of hydroxo- and olate-bridged polynuclear nickel species. These species then incorporate carbonate ions to form the basic nickel carbonate precipitate.

Specific Chemical Reactions (e.g., Reactivity with Hydrogen Sulfide)

Basic nickel(II) carbonate displays unique reactivity with certain chemical agents, a notable example being hydrogen sulfide (B99878) (H₂S). The reaction between basic nickel(II) carbonate and dilute hydrogen sulfide in a nitrogen gas stream is remarkably fast at ambient temperatures, leading to a high conversion to nickel sulfide (NiS). This high reactivity is unusual when compared to other oxide and carbonate absorbents.

The kinetics of this sulfiding reaction are characterized by a variable induction period, after which the reaction rate accelerates to a maximum. This behavior is indicative of nucleation kinetics, where the product, nickel sulfide, acts as a catalyst for the reaction. Water vapor also promotes the initiation of the reaction.

NiCO₃·xNi(OH)₂ + (1+x)H₂S → (1+x)NiS + CO₂ + (2+2x)H₂O

This reactivity has potential applications in gas purification processes for the removal of hydrogen sulfide.

Applications in Catalysis Research and Advanced Materials Development

Catalytic Precursor Role in Chemical Transformations

The versatility of basic nickel(II) carbonate as a precursor is evident in its application across a wide spectrum of chemical transformations. Through controlled thermal decomposition, it yields nickel oxide catalysts that are instrumental in numerous industrial and environmental processes.

Synthesis of High Surface Area Nickel Oxide Catalysts from Basic Nickel(II) Carbonate Precursors

The thermal decomposition, or calcination, of basic nickel(II) carbonate is a widely employed method for synthesizing nickel oxide (NiO) nanoparticles. The properties of the resulting NiO, such as specific surface area, pore volume, and crystallite size, are highly dependent on the calcination temperature. Generally, as the calcination temperature increases, the crystallite size of the NiO grows, leading to a decrease in the specific surface area and a change in the pore structure. researchgate.netifmo.ru

For instance, research has shown that NiO synthesized from a nickel carbonate precursor at lower temperatures exhibits a higher specific surface area, which is a desirable characteristic for catalytic applications as it provides more active sites for chemical reactions. One study demonstrated that NiO obtained by calcining a basic nickel carbonate precursor at 500°C for one hour resulted in a material with a specific surface area of 81.92 m²·g⁻¹ and a pore size of 30.18 nm. nih.gov Another study on the calcination of nickel oxide xerogels showed a sharp decrease in surface area from approximately 270 m²/g at 250°C to around 50 m²/g at 400°C. researchgate.net

Table 1: Effect of Calcination Temperature on the Properties of NiO Derived from Nickel Carbonate Precursors

Calcination Temperature (°C) Specific Surface Area (m²/g) Average Crystallite Size (nm) Pore Diameter (Å)
250 245 28 35
350 - - -
400 82 104 69

This table presents a compilation of data from various sources to illustrate the general trend.

Catalysis in Organic Synthesis (e.g., Hydrogenation of Unsaturated Hydrocarbons)

Catalysts derived from basic nickel(II) carbonate are extensively used in organic synthesis, most notably in hydrogenation reactions. The reduction of nickel oxide, obtained from the calcination of basic nickel carbonate, produces finely divided, high-surface-area nickel metal catalysts that are highly active for the hydrogenation of unsaturated hydrocarbons. mdpi.com This process is fundamental in many industrial applications, such as the hardening of vegetable oils to produce margarine. nih.gov

The effectiveness of these nickel catalysts lies in their ability to facilitate the addition of hydrogen across double or triple bonds in organic molecules. For example, ethene can be hydrogenated to ethane (B1197151) by passing it with hydrogen over a nickel catalyst at 150°C. nih.gov Research has also demonstrated the use of air-stable nickel catalysts, prepared from the decomposition of nickel precursors on charcoal, for the efficient hydrogenation of a variety of organic compounds, including those with ethylene (B1197577) and acetylene (B1199291) bonds, as well as nitro and keto groups. mdpi.com

A study on the hydrogenation of quinoline (B57606) using a 3% Ni on carbon catalyst at 100°C and 100 atm of H₂ pressure resulted in a near 100% yield of 1,2,3,4-tetrahydroquinoline. mdpi.com

Table 2: Performance of Nickel Catalysts in Hydrogenation Reactions

Substrate Catalyst Temperature (°C) Pressure (atm) Time (h) Product Yield (%)
Quinoline 3% Ni/C 100 100 72 1,2,3,4-tetrahydroquinoline ~100
Styrene Ni/C 40 2 - Ethylbenzene 100

This table showcases the versatility and efficiency of nickel catalysts in various hydrogenation reactions.

Water Oxidation (Oxygen Evolution Reaction - OER) Catalysis

Nickel-based materials derived from precursors like basic nickel(II) carbonate are among the most promising and cost-effective electrocatalysts for the oxygen evolution reaction (OER), a critical process in water splitting for hydrogen production. The performance of these catalysts is typically evaluated by their overpotential (the extra voltage required above the theoretical value to drive the reaction at a certain rate) and their Tafel slope (which provides insight into the reaction mechanism).

Research has shown that nickel-based catalysts, often in the form of oxides or hydroxides, exhibit excellent OER activity in alkaline media. For instance, a composite of a nickel-cobalt (B8461503) metal-organic framework and Ketjenblack, after electrochemical activation, showed a lower overpotential than commercially available Ni/NiO nanoparticles. mdpi.com Specifically, a Ni₁₀Fe-BTC derived electrocatalyst exhibited a low overpotential of 344 mV and a Tafel slope of 47 mV dec⁻¹. mdpi.com

Table 3: Comparative OER Performance of Various Nickel-Based Electrocatalysts

Catalyst Overpotential (mV) @ 10 mA/cm² Tafel Slope (mV/dec)
Ni₁₀Co-BTC derived 337 87
Ni₁₀Co-BTC/KB derived 347 70

This table compares the performance of different nickel-based electrocatalysts for the oxygen evolution reaction.

Photocatalytic Hydrogen Evolution Reaction (HER) from Water Splitting

In the quest for renewable energy, photocatalytic water splitting to produce hydrogen is a field of intense research. Materials derived from basic nickel(II) carbonate are being explored as efficient and earth-abundant co-catalysts for the hydrogen evolution reaction (HER). These materials can enhance the performance of semiconductor photocatalysts by improving charge separation and providing active sites for hydrogen production. nih.govnih.govmatilda.science

A study on hierarchical nickel carbonate hydroxide (B78521) nanostructures, synthesized via a hydrothermal method, demonstrated their intrinsic photocatalytic activity for hydrogen evolution. These nanostructures exhibited a hydrogen evolution rate of approximately 10 μmol g⁻¹ h⁻¹ under white light irradiation without the use of a sacrificial agent. rsc.org In another study, a composite of Ni(OH)₂ and g-C₃N₄, prepared by photodeposition, achieved a significantly higher hydrogen production rate of about 19 mmol g⁻¹ h⁻¹. nih.gov

Table 4: Photocatalytic Hydrogen Evolution Rates for Nickel-Based Materials

Photocatalyst Light Source Sacrificial Agent Hydrogen Evolution Rate
Ni₂(CO₃)(OH)₂·4H₂O White Light None ~10 μmol g⁻¹ h⁻¹
Ni(OH)₂/g-C₃N₄ - - ~19 mmol g⁻¹ h⁻¹

This table presents the hydrogen evolution rates of different nickel-based photocatalytic systems.

Catalytic Applications in Environmental Remediation (e.g., Removal of Organic Contaminants)

Nickel-based catalysts derived from basic nickel(II) carbonate also play a role in environmental remediation by catalyzing the degradation of organic pollutants in water and air. oiccpress.commdpi.comnih.gov The high surface area and reactivity of these materials make them effective in advanced oxidation processes.

For example, nickel oxide-based nanoparticles have been used for the photocatalytic degradation of 2,4-dichlorophenol (B122985) (2,4-DCP). The degradation yield was reported to increase from 30% to 55% when activated NiO-based nanoparticles were used over an irradiation time of 6 hours. researchgate.net Another study investigated the degradation of 4-methylphenol using a palladium-phthalocyanine catalyst, achieving a degradation rate of 97% after 180 minutes of light irradiation in the presence of H₂O₂. nih.gov While not directly derived from basic nickel carbonate, this highlights the potential of metal-based catalysts in degrading phenolic compounds.

Precursor for Energy Storage Materials Research

Beyond catalysis, basic nickel(II) carbonate is a valuable precursor for synthesizing electrode materials for energy storage devices like supercapacitors and batteries. The performance of these devices is critically dependent on the morphology, crystal structure, and surface area of the electrode materials, all of which can be controlled through the synthesis process starting from the carbonate precursor.

Research into nickel-based materials for supercapacitors has shown that they can exhibit high specific capacitance due to pseudocapacitive charge storage mechanisms. A material developed from a Ni₆₀Co₄₀ pyrophosphate precursor, which transforms into a hydroxide/(oxy)hydroxide during electrochemical cycling, exhibited a maximum specific capacitance of 566 F g⁻¹ at a current density of 1 A g⁻¹. rsc.org A corresponding hybrid device demonstrated a maximum energy density of 14.9 Wh kg⁻¹. rsc.org

Table 5: Performance of Supercapacitor Electrodes Derived from Nickel Precursors

Electrode Material Specific Capacitance (F/g) Current Density (A/g) Energy Density (Wh/kg) Power Density (W/kg) Cycle Life (% retention @ cycles)
Ni₆₀Co₄₀ 600 derived 566 1 14.9 794.5 84% @ 10,000

This table compares the performance of different supercapacitor electrode materials derived from nickel-based precursors.

In the realm of lithium-ion batteries, nickel-rich cathode materials are sought after for their high energy density. jst.go.jpresearchgate.netjst.go.jpresearchgate.net Materials synthesized from nickel precursors, including carbonates, have shown promising electrochemical performance. For example, nanosheets of Ni(OH)₂, derived from various nickel salts, have demonstrated high initial discharge capacities. jst.go.jpresearchgate.net A NiO anode material synthesized via a precipitation-hydrothermal-calcination process exhibited a high specific capacity of 991.2 mAh g⁻¹ after 300 cycles at a current density of 0.5 C. researchgate.net

Table 6: Electrochemical Performance of Battery Electrodes from Nickel Precursors

Electrode Material Initial Discharge Capacity (mAh/g) Current Density/C-rate Cycle Life (% retention @ cycles)
NiO 991.2 0.5 C ~98% @ 300
Ni(OH)₂ (from Ni(NO₃)₂) 1157 - -
Ni(OH)₂ (from NiCl₂) 1282 - -

This table summarizes the performance of various nickel-based electrode materials for lithium-ion batteries.

Development of Cathode Materials for Advanced Battery Technologies (e.g., Lithium-ion Batteries)

Basic nickel(II) carbonate is a key precursor in the manufacturing of high-energy-density cathode materials for lithium-ion batteries (LIBs). chemimpex.com It is principally used in the synthesis of mixed metal carbonates which, after calcination with a lithium source, form complex layered oxides like Lithium Nickel Manganese Cobalt Oxide (NMC) and Lithium Nickel Cobalt Aluminum Oxide (NCA). google.comjfe-steel.co.jp These materials are at the forefront of cathode technology for applications demanding high capacity, such as in electric vehicles and portable electronics. jfe-steel.co.jpsamaterials.com

The co-precipitation method is commonly employed to produce the mixed-metal carbonate precursors. In this process, an aqueous solution of metal salts, such as nickel sulfate (B86663), manganese sulfate, and cobalt sulfate, is reacted with a carbonate source, like sodium carbonate. google.comaip.org Basic nickel carbonate can be a component of this precursor mixture. The morphology, particle size, and composition of the carbonate precursor are critical as they directly influence the quality and electrochemical performance of the final NMC cathode material. google.comaip.org For instance, NMC cathodes derived from carbonate precursors can exhibit high specific surface area, which contributes to better rate performance compared to those produced from hydroxide precursors. google.com

High-nickel NMC materials, such as NCM811 (LiNi₀.₈Co₀.₁Mn₀.₁O₂), are particularly sought after for their high specific capacity, which exceeds 200 mAh/g. samaterials.com The synthesis of the NCM811 precursor, which can be a carbonate or hydroxide, involves the controlled co-precipitation of nickel, cobalt, and manganese in an 8:1:1 molar ratio. samaterials.com The resulting spherical secondary particles are typically agglomerates of smaller primary nanoparticles, a structure that provides a high tap density crucial for efficient battery manufacturing. samaterials.com Research has demonstrated the synthesis of LiNi₀.₆Co₀.₂Mn₀.₂O₂ (NMC622) by impregnating a coprecipitated Ni₀.₆Mn₀.₂Co₀.₂CO₃ with a lithium salt solution, highlighting the direct route from a carbonate precursor to a functional cathode material. researchgate.net

Table 1: Properties of NMC Cathode Precursors and Resulting Materials
Precursor TypeCompositionKey Synthesis MethodResulting CathodeNotable PropertyReference
Mixed Metal Carbonate(Ni, Mn, Co)CO₃Carbonate Co-precipitationLi(NMC)O₂Higher specific surface area, good rate performance. google.com
Mixed Metal CarbonateNi₀.₆Mn₀.₂Co₀.₂CO₃Co-precipitation followed by impregnation with Li-salt solutionLiNi₀.₆Mn₀.₂Co₀.₂O₂ (NMC622)Direct synthesis route from carbonate precursor. researchgate.net
Ternary Material PrecursorNi:Co:Mn = 8:1:1 (Carbonate or Hydroxide)Controlled Co-precipitationLiNi₀.₈Co₀.₁Mn₀.₁O₂ (NCM811)High specific capacity (>200 mAh/g), high tap density. samaterials.com

Materials for Supercapacitors and Other Electrochemical Energy Storage Devices

Basic nickel(II) carbonate is also utilized as a precursor for synthesizing active electrode materials for supercapacitors, which are energy storage devices prized for their high power density and long cycle life. Its utility lies in its conversion to nickel-based oxides, hydroxides, or more complex structures that exhibit pseudocapacitive behavior, storing charge through rapid and reversible faradaic reactions at the electrode surface.

One promising strategy involves creating composite materials. A three-dimensional composite made of tiny basic nickel carbonate arrays grown on the surface of reduced graphene oxide (rGO) nanosheets has demonstrated high-efficiency electrochemical performance. worldscientific.comworldscientific.com This composite (G-NiCH) leverages the synergistic effects of its components: the rGO provides a fast path for electron transmission, while the basic nickel carbonate acts as the electrochemically active material. worldscientific.com The G-NiCH electrodes have shown a high specific capacitance of 1230 F g⁻¹ and excellent stability, with 100% capacitance retention after 2000 cycles. worldscientific.comworldscientific.com

Furthermore, basic nickel carbonate can be a precursor to spinel nickel cobaltite (B72492) (NiCo₂O₄) nanoparticles, another material with significant potential for supercapacitor applications. researchgate.net Bimetallic compounds, such as nickel cobalt carbonate hydroxide (NiCoCO₃(OH)₂), have also been developed as high-capacitance electrodes. researchgate.net These materials often exhibit superior electrochemical performance compared to their single-metal counterparts. For example, NiCoCO₃(OH)₂ nanowire electrodes have demonstrated a maximum specific capacitance of 1948 F g⁻¹ at a current density of 1 A g⁻¹, a value considerably higher than that of nickel carbonate hydroxide alone. researchgate.net

Table 2: Performance of Basic Nickel Carbonate-Derived Supercapacitor Electrodes
Electrode MaterialPrecursorSpecific CapacitanceCycling StabilityReference
Basic Nickel Carbonate/Reduced Graphene Oxide (G-NiCH)Basic Nickel Carbonate, Graphene Oxide1230 F g⁻¹100% retention after 2000 cycles worldscientific.comworldscientific.com
Spinel Nickel Cobaltite (NiCo₂O₄) NanoparticlesBasic Nickel CarbonateHigh theoretical capacitanceGood electrochemical activity researchgate.net
Nickel Cobalt Carbonate Hydroxide (NiCoCO₃(OH)₂) NanowiresNickel and Cobalt salts1948 F g⁻¹ at 1 A g⁻¹High rate capability researchgate.net
Ni₂Co(CO₃)₂(OH)₂ Hollow MicrospheresNickel and Cobalt salts890.8 C g⁻¹ at 0.5 A g⁻¹87.5% retention over 5000 cycles

Development of Advanced Nickel-containing Nanostructures

The morphology and microstructure of a material are critical determinants of its performance in applications like catalysis and energy storage. Basic nickel(II) carbonate serves as a versatile precursor for the synthesis of advanced nickel-containing nanostructures with controlled shapes, sizes, and porosities.

Engineering of Porous Structures and Tunable Porosity for Adsorption and Catalysis

Porous materials are highly valued in catalysis and adsorption due to their large surface area, which provides more active sites for chemical reactions. Basic nickel(II) carbonate is an effective precursor for creating porous nickel oxide (NiO). The oxide obtained from the calcination (thermal decomposition) of basic nickel carbonate is often particularly useful for catalysis. wikipedia.org

A hydrothermal synthesis method can be used to prepare a basic nickel carbonate precursor, which is then calcined to obtain spherical nickel oxide with a high specific surface area. Research has shown that by controlling the calcination parameters, such as temperature and time, the properties of the resulting NiO can be tuned. For example, calcining a hydrothermally synthesized spherical basic nickel carbonate precursor at 500°C for 1 hour yields uniformly dispersed NiO spheres with a particle size of 5 μm. This material exhibited a specific surface area of 81.92 m²·g⁻¹ and a pore size of 30.18 nm, representing a significant increase in surface area and pore volume compared to common nickel oxide.

The use of templates is another strategy to engineer porous structures. For instance, porous ceria-based catalysts have been synthesized using templates, and this methodology can be extended to nickel-containing systems. mdpi.com Template-assisted synthesis using frameworks like ZIF-8 can also be employed to create nickel-doped porous carbon materials for electrocatalysis. rsc.org These methods allow for precise control over the final porous architecture, which is essential for optimizing catalytic activity and selectivity. mdpi.combiosynth.com

Table 3: Properties of Porous NiO Derived from Basic Nickel Carbonate
Precursor SynthesisCalcination ParametersMorphologySpecific Surface AreaPore SizeReference
Hydrothermal Synthesis (T=100°C, t=10h, pH=8)500°C, 1 hUniformly dispersed spheres (~5 μm)81.92 m²·g⁻¹30.18 nm

Fabrication of Nanosheet-stacked Architectures and Other Hierarchical Morphologies

Hierarchical nanostructures, which possess features on multiple length scales, offer unique advantages such as high surface area, improved mass transport, and enhanced stability. Basic nickel(II) carbonate is a valuable starting material for creating such complex architectures.

Research has demonstrated the preparation of 3D composite structures where tiny basic nickel carbonate arrays are grown on the surface of reduced graphene oxide nanosheets. worldscientific.comworldscientific.com These arrays are composed of individual nanoneedles approximately 20 nm in length and 2 nm in width. worldscientific.comworldscientific.com This tiny nanoneedle morphology exposes more crystal facets, providing a greater number of active sites for electrochemical reactions in supercapacitors. worldscientific.com

While not directly a stacked nanosheet of basic nickel carbonate itself, related hierarchical structures are readily synthesized from nickel precursors. For example, stacked nickel hydroxide [Ni(OH)₂] hexagonal nanoplates have been synthesized via a simple hydrothermal route. mdpi.com These structures consist of parallel-oriented single-crystal nanoplates. mdpi.com Given that basic nickel carbonate is often a precursor or intermediate in the formation of hydroxides and oxides, these synthesis routes are highly relevant. google.com Similarly, hierarchical microspheres of α-Ni(OH)₂, which are composed of thin, sheet-like units, have been synthesized using a hydrothermal method where urea (B33335) decomposition provides the carbonate/hydroxide ions for precipitation with nickel salts. researchgate.net These advanced morphologies are crucial for enhancing the performance of materials in batteries, supercapacitors, and catalysts. mdpi.com

Theoretical and Computational Investigations of Basic Nickel Ii Carbonate

Thermodynamic Modeling of Formation, Solubility, and Phase Equilibria

Thermodynamic modeling is crucial for understanding the conditions under which basic nickel(II) carbonate forms, its stability, and its interactions in multi-component environments. These models are foundational for designing and optimizing industrial processes like hydrometallurgical purification and electroplating. wikipedia.org

The precipitation and morphology of basic nickel(II) carbonate are highly dependent on the chemical conditions of the aqueous system, particularly pH. In complex systems such as the Ni(II)-NH₃-CO₃²⁻-H₂O system, thermodynamic equilibrium diagrams are powerful tools for predicting the dominant nickel species and the conditions for precipitation.

Based on the principles of simultaneous equilibrium and mass balance, thermodynamic equilibrium equations for the Ni(II)-NH₃-CO₃²⁻-H₂O system can be theoretically deduced. researchgate.netresearchgate.net From these equations, diagrams of log[Ni]T (total nickel concentration) versus pH can be constructed, which help explain the formation mechanisms of different particle shapes. researchgate.netresearchgate.net For instance, in the Ni(II)-NH₃-H₂O system, free Ni²⁺ ions are the dominant species at a pH below 8.0, while above this pH, most nickel ions are complexed with ammonia (B1221849). researchgate.net Similarly, in the Ni(II)-NH₃-CO₃²⁻-H₂O system, free nickel ions are predominant below a pH of 7.0. researchgate.net The addition of a precipitant under these acidic conditions leads to rapid coagulation and the formation of loose, flocculent particles. researchgate.net

The pH of the solution is a critical factor controlling the precipitation of nickel carbonates. The precipitation of nickel and/or cobalt carbonates generally occurs in a pH range of 5.0 to 9.0. google.com For basic nickel carbonate, the composition of the precipitate, which is a composite of NiCO₃ and Ni(OH)₂, is directly influenced by pH. google.com Under more acidic conditions, the NiCO₃ content is higher, whereas under more alkaline conditions, the Ni(OH)₂ content increases. google.com The optimal pH for nickel carbonate precipitation has been found to be approximately 9.8, achieving removal efficiencies of up to 97.2%. researchgate.net

Table 1: Influence of pH on Nickel Species and Precipitate Morphology in Aqueous Systems

System pH Range Dominant Nickel Species Precipitate Characteristics Reference
Ni(II)-NH₃-CO₃²⁻-H₂O < 7.0 Free Ni²⁺ ions Loose flocculation particles researchgate.net
Ni(II)-NH₃-H₂O < 8.0 Free Ni²⁺ ions - researchgate.net
Ni(II)-NH₃-H₂O > 8.0 Nickel-ammonia complexes - researchgate.net
General Nickel Carbonate ~9.8 - Maximum precipitation efficiency researchgate.net

Coprecipitation is a key process in both the recovery of nickel from ores and the remediation of nickel from wastewater. researchgate.netdigitellinc.com Modeling this process helps in understanding the incorporation of nickel into other carbonate minerals and predicting the composition of the resulting solid solutions.

Studies on the coprecipitation of nickel with calcite (CaCO₃) show that Ni²⁺ can be incorporated into the calcite structure, forming a solid solution. researchgate.net This process is a crucial step for removing nickel from contaminated water. researchgate.net Similarly, investigations into the simultaneous mineral carbonation of magnesium and nickel have shown that a core-shell structure can form, with a magnesite (MgCO₃) core and a gaspéite (NiCO₃) shell. digitellinc.com This occurs because magnesite forms more rapidly and acts as a substrate for the nucleation and growth of gaspéite. digitellinc.com

Classical nucleation theory, supported by calculations of interfacial energies using Density Functional Theory (DFT), can be used to model this coprecipitation behavior. digitellinc.com Such computational work has demonstrated that the energy barriers for the homogeneous nucleation of gaspéite are higher than for its heterogeneous nucleation on a magnesite substrate, explaining the formation of the observed core-shell structure. digitellinc.com

Reaction Kinetics and Mechanism Studies through Computational Approaches

Computational methods are instrumental in elucidating the kinetics and mechanisms of reactions involving basic nickel(II) carbonate, such as its thermal decomposition and precipitation.

The thermal decomposition of basic nickel(II) carbonate to nickel oxide is a critical step in producing catalysts and other nickel-based materials. wikipedia.orgresearchgate.net The kinetics of this solid-state reaction can be analyzed using various computational models to determine key parameters like activation energy (Ea) and the pre-exponential factor (A).

Common methods for kinetic analysis include model-fitting and isoconversional (model-free) techniques. mdpi.com Model-fitting methods involve fitting experimental data from techniques like thermogravimetric analysis (TGA) to different known solid-state reaction models (e.g., reaction order, diffusion, geometrical contraction, nucleation models). mdpi.comresearchgate.net For example, the thermal decomposition of basic cobalt carbonate, an analogous compound, has been modeled as a two-step process of dehydroxylation and decarbonation, with the reaction mechanism characterized by a phase boundary contracting reaction followed by an Avrami-Erofeev equation. csu.edu.cn

Isoconversional methods, such as the Kissinger method, allow for the determination of activation energy without assuming a specific reaction model. mdpi.comiitm.ac.in These computational approaches are vital for scaling up thermal processes from laboratory to industrial reactor scale. mdpi.com The decomposition of NiCO₃ to NiO and CO₂ occurs at approximately 300°C. rruff.info

Table 2: Common Solid-State Kinetic Models for Thermal Decomposition

Model Category Model Name Typical Application Reference
Reaction Order F0, F1, F2, F3 Simple rate dependence on reactant fraction mdpi.comresearchgate.net
Nucleation and Growth Avrami-Erofeev (A2, A3, A4) Reactions controlled by the formation and growth of product nuclei researchgate.netcsu.edu.cn
Geometrical Contraction R2, R3 Reactions controlled by the inward movement of a reaction interface researchgate.net
Diffusion D1, D2, D3, D4 Reactions where the rate is limited by diffusion of reactants or products researchgate.net

The formation of basic nickel(II) carbonate via precipitation is governed by nucleation and growth kinetics. Computational models can simulate these processes to predict particle size and morphology. The precipitation of nickel carbonate is characterized by rapid nucleation kinetics, which are driven by high local supersaturation. researchgate.netacs.org This can lead to the formation of a large quantity of fine particles. researchgate.netacs.org

The sulfidation reactions of basic nickel carbonates exhibit nucleation kinetics, with variable induction periods followed by an acceleration in the reaction rate to a maximum. researchgate.net This behavior suggests that the product (nickel sulfide) acts as a catalyst for the nucleation process. researchgate.net The kinetics of such reactions have been modeled using two-term initiation-nucleation power laws, which can be applied to packed-bed reactor simulations. researchgate.net

Models based on classical nucleation theory can be used to describe the nucleation process. researchgate.net These models calculate the nucleation rate based on parameters like the critical nucleation radius and interfacial energy. digitellinc.comresearchgate.net Such models are essential for controlling the precipitation process to achieve desired product characteristics.

Density Functional Theory (DFT) Calculations and Molecular Dynamics Simulations

At the atomic level, Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations provide detailed information on the structure, bonding, and dynamics of basic nickel(II) carbonate and related systems. These methods are part of the broader field of computational materials science, which aims to design new materials and understand their properties from a fundamental level. wikipedia.org

DFT calculations are used to predict the geometry, electronic structure, and vibrational frequencies of nickel-containing compounds. mdpi.com For instance, DFT has been employed to calculate the interfacial energies between NiCO₃ and MgCO₃, providing a theoretical basis for the observed coprecipitation behavior in mixed metal systems. digitellinc.com It has also been used to investigate reaction mechanisms, such as the oxidative addition of electrophiles to nickel complexes, by calculating the energies of transition states. pitt.edu

Molecular dynamics simulations can model the behavior of molecules and ions over time. Classical and combined quantum mechanical/molecular mechanical (QM/MM) MD simulations have been used to investigate the hydration structure of the Ni(II) ion in water. acs.org These simulations reveal details about the coordination number and the Ni-O bond distances, and can even capture dynamic processes like water exchange reactions, which proceed through a dissociative mechanism. acs.org Such fundamental understanding of the hydrated nickel ion is crucial for modeling its behavior in the aqueous solutions from which basic nickel carbonate precipitates.

Elucidation of Electronic Structure, Bonding Characteristics, and Crystal Field Effects

The theoretical understanding of basic nickel(II) carbonate, a compound with the general formula Niₓ(CO₃)y(OH)z·nH₂O, hinges on the principles of coordination chemistry, particularly Crystal Field Theory (CFT). rruff.info In its various forms, the nickel(II) ion (Ni²⁺) is typically found in an octahedral coordination geometry, surrounded by carbonate, hydroxide (B78521), and water ligands. wikipedia.org

Crystal Field Effects: Crystal Field Theory describes the interaction between the central metal ion and the surrounding ligands as a purely electrostatic phenomenon. byjus.com In an isolated, gaseous Ni²⁺ ion, the five d-orbitals are degenerate, meaning they possess the same energy. libretexts.org However, when ligands approach to form an octahedral complex, they create an electrostatic field that breaks this degeneracy. byjus.comlibretexts.org

The ligands, positioned along the x, y, and z axes, cause greater electrostatic repulsion with the d-orbitals that lie along these axes (dz² and dx²-y²), which are termed the eg set. purdue.edu The orbitals that lie between the axes (dxy, dxz, and dyz), termed the t₂g set, experience less repulsion. purdue.edu This results in a splitting of the d-orbital energies, with the eg orbitals at a higher energy level and the t₂g orbitals at a lower energy level. libretexts.orgyoutube.com The energy difference between these sets is known as the crystal field splitting energy (Δ₀). byjus.com For the Ni²⁺ ion, which has a d⁸ electron configuration, the eight electrons fill the orbitals, resulting in a (t₂g)⁶(e_g)² configuration with two unpaired electrons in the higher-energy eg orbitals, rendering the complex paramagnetic. youtube.com

Electronic Structure and Bonding: While direct computational studies on the complex structure of basic nickel(II) carbonate are not widely available, insights can be drawn from Density Functional Theory (DFT) calculations on analogous nickel-hydroxy complexes. DFT studies provide a more detailed picture of the electronic structure and the nature of the chemical bonds.

ParameterDescriptionTypical Finding in Ni(II)-O Systems
Coordination GeometryThe spatial arrangement of ligands around the central Ni(II) ion.Predominantly octahedral. wikipedia.org
d-Orbital SplittingThe separation of d-orbitals into different energy levels due to the ligand field.Splits into lower energy t₂g (dxy, dxz, dyz) and higher energy e_g (d, dx²-y²) sets. purdue.edu
Electron ConfigurationThe arrangement of electrons within the split d-orbitals.(t₂g)⁶(e_g)² for a d⁸ Ni(II) ion in a high-spin octahedral field. youtube.com
Bonding NatureThe character of the chemical bonds between nickel and oxygen atoms.Primarily ionic with a significant covalent contribution.
Charge DistributionThe localization of electronic charge on the constituent atoms.NBO analysis shows a positive charge on Ni less than the formal +2, indicating electron donation from ligands.

Studies of Isotopic Fractionation in Nickel Species

Isotopic fractionation studies investigate the partitioning of stable isotopes of an element between different substances or phases. For nickel, the isotopes of interest are primarily ⁵⁸Ni and ⁶⁰Ni. Experimental studies on the precipitation of nickel hydroxycarbonate from aqueous solutions have provided direct insight into this phenomenon.

Research has shown that the precipitation of nickel hydroxycarbonate leads to a preferential incorporation of lighter nickel isotopes into the solid phase. bohrium.comresearchgate.net This is quantified by the nickel isotope fractionation factor (ε), which relates the isotopic composition of the solid to the aqueous solution.

Key Research Findings:

Fractionation Factor: Experiments measuring Ni isotope fractionation during the precipitation of Ni hydroxycarbonate have determined a fractionation factor (ε⁶⁰/⁵⁸Ni) of -0.50‰ ± 0.02‰ . bohrium.comresearchgate.net The negative value signifies that the solid precipitate is isotopically "lighter" (enriched in ⁵⁸Ni) compared to the dissolved nickel in the solution from which it formed.

Proposed Mechanisms: The underlying cause for this fractionation is thought to be related to the bonding environment of the nickel ion. Distortions in the Ni-O bonds within the octahedral structure of the hydroxycarbonate mineral are suggested to contribute to the observed isotopic partitioning. bohrium.com Additionally, early kinetically induced isotope fractionation may occur during rapid precipitation, which could be followed by a re-equilibration with the reacting solution. bohrium.com

Analogous Systems: Similar trends are observed in related carbonate systems. For example, studies on the coprecipitation of nickel with calcite also show a preferential incorporation of light Ni isotopes into the solid mineral. researchgate.net In these systems, the magnitude of the fractionation can be influenced by factors such as the mineral growth rate, which is attributed to the strong hydration of the Ni²⁺ aqueous ion. researchgate.net The preference for lighter isotopes in the solid is likely due to a longer Ni-O bond length in the carbonate mineral compared to the hydrated Ni²⁺ ion in the aqueous phase. researchgate.net

These findings are crucial for using nickel isotope signatures as tracers in environmental and geochemical studies to understand the fate and mobility of nickel in settings where carbonate precipitation occurs. bohrium.com

Nickel-Bearing PhaseFractionation Factor (ε⁶⁰/⁵⁸Ni) Solid-AqueousInterpretation
Nickel Hydroxycarbonate-0.50‰ ± 0.02‰ bohrium.comresearchgate.netPreferential partitioning of lighter Ni isotopes into the solid phase.
Nickel Hydroxide-0.40‰ ± 0.04‰ bohrium.comSlightly less fractionation than hydroxycarbonate, but still favors light isotopes in the solid.
Nickel coprecipitated with Calcite-0.3‰ to -0.9‰ researchgate.netFractionation is dependent on mineral growth rate; favors light isotopes in the solid.

Adsorption Mechanism Studies on Particle Surfaces

The adsorption of ions and molecules onto the surface of basic nickel(II) carbonate particles is governed by the chemical nature of the particle-water interface. The surface of these particles is not simply a termination of the bulk crystal lattice but is populated by reactive functional groups, primarily surface hydroxyls (≡Ni-OH).

Surface Complexation Model: The predominant mechanism for the adsorption of metal cations (Mⁿ⁺) onto the surface of basic nickel(II) carbonate is described by surface complexation models. psu.edugeoscienceworld.orgusda.gov This model treats the surface hydroxyl groups as ligands that can coordinate with ions from the solution. The process is generally understood to occur via the formation of inner-sphere complexes, where the adsorbing ion binds directly to the surface oxygen atoms without an intermediate water molecule. usda.gov

The reaction can be represented as an ion exchange process where the adsorbing cation competes with protons (H⁺) for the surface sites:

≡Ni-OH + Mⁿ⁺ ⇌ ≡Ni-O-M⁽ⁿ⁻¹⁾⁺ + H⁺

Key aspects of the adsorption mechanism include:

Role of Surface Hydroxyls: The hydroxyl groups on the particle surface are the primary active sites for adsorption. geoscienceworld.org Their ability to protonate and deprotonate makes the surface charge, and thus the adsorption capacity for cations, highly dependent on the pH of the surrounding solution.

pH Dependence: At low pH, the surface is more protonated (≡Ni-OH₂⁺), creating a net positive charge that repels cations and inhibits adsorption. As the pH increases, the surface hydroxyls deprotonate (≡Ni-O⁻), creating a negative surface charge that electrostatically attracts cations and facilitates their binding to form surface complexes.

Inner-Sphere Complexation: Spectroscopic evidence from analogous systems (e.g., Ni adsorption on other mineral hydroxides) suggests that metal ions often form inner-sphere complexes. nih.gov This implies a strong, direct chemical bond between the adsorbing ion and the surface, which is a form of chemisorption.

Influence of Water: Water plays a significant role, as surface hydration can facilitate the adsorption process by altering the density and binding characteristics of the surface sites. acs.org Coordinated water molecules on the nickel hydroxide surface may also participate in exchange reactions with adsorbing species.

This surface complexation mechanism is a critical concept for predicting the mobility and fate of various ions in environments where basic nickel(II) carbonate is present as a solid phase. researchgate.net

Environmental Research Perspectives Excluding Ecotoxicology and Safety

Environmental Fate and Mobility of Basic Nickel(II) Carbonate in Geological Systems

The environmental fate and mobility of nickel are intrinsically linked to its chemical form. While synthetic anhydrous nickel carbonate (NiCO₃) is known, it is not found as a natural mineral. arizona.edu Instead, nickel carbonate occurs in nature as the hydrated basic carbonate zaratite (Ni₃(CO₃)(OH)₄·4H₂O) or the hexahydrate hellyerite (NiCO₃·6H₂O). arizona.edurruff.info Research indicates that hellyerite is unstable and can decompose into a poorly crystalline form of basic nickel carbonate. arizona.edu This inherent instability and tendency to form hydrated and basic complexes are central to its environmental behavior.

The mobility of nickel in geological systems is heavily influenced by geochemical conditions. In serpentine (B99607) soils, which have naturally high nickel concentrations from the weathering of ultramafic rocks, nickel is often incorporated into secondary silicate (B1173343) minerals by substituting for Mg²⁺ or is associated with iron and manganese oxides. udel.eduusgs.gov The transport of this geologically sourced nickel can lead to its enrichment in adjacent valley soils. usgs.gov

Role in Nickel Stabilization Mechanisms (e.g., Carbonate Precipitation in Biochar)

Basic nickel(II) carbonate plays a role in the stabilization and immobilization of nickel in contaminated soils and water, a key strategy for environmental remediation. clu-in.org This process often involves the use of soil amendments that promote the precipitation of sparingly soluble nickel compounds.

Biochar, a carbon-rich material produced from the pyrolysis of biomass, has been extensively studied for its ability to immobilize nickel. researchgate.netnih.gov One of the key mechanisms for nickel removal by biochar is surface precipitation, particularly at higher pH values. nih.govnih.gov The inherent alkalinity of many biochars raises the local pH, creating conditions favorable for the precipitation of nickel hydroxides and carbonates on the biochar surface. researchgate.netnih.gov

The process of nickel stabilization by amendments like biochar is multifaceted, involving several key mechanisms:

Surface Precipitation: The alkaline nature of biochar can induce the precipitation of nickel salts, including basic nickel carbonates, on its surface. nih.gov

Adsorption & Complexation: Nickel ions can be adsorbed onto biochar surfaces through electrostatic attraction and form complexes with surface functional groups like carboxyl and hydroxyl groups. researchgate.netkorea.ac.kr

Ion Exchange: Cations present in the biochar can be exchanged for nickel ions in the soil solution. researchgate.net

Research has shown that the application of biochar to contaminated soils can significantly reduce the exchangeable, and therefore mobile, fraction of nickel. nih.gov Studies combining biochar with other materials, such as humic acid, have also demonstrated enhanced nickel immobilization, attributed to a combination of physical and chemical adsorption, electrostatic interaction, and ion exchange. researchgate.net These stabilization techniques aim to convert bioavailable nickel into less soluble forms, effectively locking the metal within the soil matrix and reducing its potential for migration. researchgate.net

Interactions in Aqueous and Soil Environments from a Chemical Behavior Standpoint

The chemical behavior of basic nickel(II) carbonate in aqueous and soil environments is governed by its solubility, its reactions with acids, and its tendency to form aqueous complexes. Basic nickel carbonate is generally described as insoluble in water but soluble in dilute acids and ammonia (B1221849) solutions. Its reaction with acids results in the formation of the hexaaquanickel(II) ion, [Ni(H₂O)₆]²⁺, with the liberation of carbon dioxide and water. wikipedia.org

The solubility of nickel carbonate is low, with a reported value of 0.093 g/L in water at 25°C. However, its behavior in solution is more complex than simple dissolution. Thermodynamic studies have been conducted to determine the stability of aqueous nickel-carbonate complexes. Research indicates that the neutral aqueous complex, NiCO₃(aq), is a dominant species in carbonate-containing solutions at near-neutral to alkaline pH. researchgate.net

An ion-exchange study provided key thermodynamic data for the formation of nickel-carbonate complexes in solution. researchgate.net The results highlight the importance of aqueous speciation in predicting the environmental transport and fate of nickel.

Thermodynamic Data for Aqueous Nickel-Carbonate Complexes
Equilibrium ReactionLog K (I.S. = 0.5 mol-L⁻¹)Log K° (I.S. = 0)Reference
Ni²⁺ + CO₃²⁻ ⇔ NiCO₃(aq)2.9 ± 0.34.2 ± 0.3 researchgate.net
Ni²⁺ + HCO₃⁻ ⇔ NiHCO₃⁺-&lt; 1.4 researchgate.net
NiCO₃(aq) + CO₃²⁻ ⇔ Ni(CO₃)₂²⁻-&lt; 2 researchgate.net

I.S. = Ionic Strength

In soils, the reactions of nickel are dominated by sorption processes on soil colloids, with soil pH being a critical factor influencing these reactions and, consequently, the availability of nickel. bohrium.com The presence of various forms of nickel in soil, from water-soluble to those integrated into mineral structures, creates a complex system where basic nickel carbonate can precipitate or dissolve in response to changing environmental conditions. bohrium.comnih.gov

Emerging Research Directions and Future Outlook

Novel Synthesis Strategies for Tailored Particle Morphologies and Compositions

The performance of materials derived from basic nickel(II) carbonate is highly dependent on the precursor's particle size, shape, and composition. wikipedia.org Consequently, significant research efforts are directed towards developing novel synthesis strategies that allow for precise control over these characteristics. Traditional methods often involve precipitation by adding sodium carbonate to a nickel salt solution, such as nickel sulfate (B86663) or nickel nitrate (B79036). google.comnih.gov However, modern approaches offer greater control over the final product's morphology.

Hydrothermal synthesis has emerged as a powerful technique for creating well-defined, hierarchical structures. researchgate.net For instance, caterpillar-like one-dimensional (1D) NiCO₃ nanosheet arrays have been successfully synthesized using a facile hydrothermal route. rsc.org This method allows for the creation of unique, high-surface-area structures that are beneficial for applications in energy storage. rsc.org Another study demonstrated the preparation of spherical basic nickel carbonate precursors via hydrothermal synthesis, which could then be calcined to produce spherical nickel oxide with a high specific surface area. The key to controlling the morphology in these hydrothermal methods lies in the precise regulation of reaction parameters.

The composition of basic nickel(II) carbonate, specifically the ratio of nickel carbonate (NiCO₃) to nickel hydroxide (B78521) (Ni(OH)₂), can be tailored by controlling the pH during synthesis. google.com Under more acidic conditions, the carbonate content is higher, while alkaline conditions favor a higher proportion of the hydroxide component. google.com This compositional variability is crucial as it directly influences the properties of the materials derived from it, such as the catalytic activity of the resulting nickel oxide. wikipedia.org For example, a method has been developed that uses sodium bicarbonate to adjust the pH, thereby controlling the NiCO₃ and Ni(OH)₂ content in the final product. google.com The coordination of nickel ions with ammonia (B1221849) in solution at pH levels above 7.0 can slow down the precipitation process, leading to the formation of dense, spherical particles, whereas lower pH values result in looser, flocculated particles. researchgate.net

Below is a table summarizing the influence of various synthesis parameters on the morphology of basic nickel(II) carbonate.

Synthesis MethodKey ParametersResulting Morphology
HydrothermalTemperature: 100°C, Time: 10 h, pH: 8, Precursor Ratio (Ni(NO₃)₂:CO(NH₂)₂): 1:2Spherical particles (~5 µm)
HydrothermalNot specifiedCaterpillar-like 1D nanosheet arrays
PrecipitationpH < 7.0Loose, flocculated particles
PrecipitationpH > 7.0 (with ammonia)Dense, spherical particles
Chemical Bath DepositionCo/Ni ratioNanowires of varying diameters

Integration into Multifunctional Composite Materials for Enhanced Performance

The integration of basic nickel(II) carbonate into multifunctional composite materials is a burgeoning research area aimed at leveraging its properties for enhanced performance in various applications, particularly energy storage. By combining basic nickel(II) carbonate with conductive scaffolds or other functional materials, researchers can create novel composites with synergistic properties.

A notable example is the in-situ growth of cobalt-nickel (Co-Ni) basic carbonate nanowires on a carbon nanotube (CNT) network. polyu.edu.hk This approach, utilizing a chemical bath deposition method, creates a hierarchical structure where the electrochemically active carbonate nanowires are intimately connected to the highly conductive CNT framework. polyu.edu.hk Upon electrochemical conversion to the corresponding hydroxides, these composite materials serve as high-performance electrodes for supercapacitors. polyu.edu.hk The CNT network not only provides excellent electrical conductivity but also acts as a robust support for the active material, preventing agglomeration and improving cycling stability. The ratio of cobalt to nickel in the basic carbonate structure was found to significantly affect the morphology of the nanowires and, consequently, the electrochemical performance of the final electrode. polyu.edu.hk

Basic nickel(II) carbonate also serves as a crucial precursor for creating nickel-based composites. For instance, it is used in the fabrication of advanced materials for catalysts and battery manufacturing. chemimpex.com The high surface area of nickel oxide (NiO) derived from the calcination of basic nickel carbonate makes it an effective component in these applications. By embedding these NiO particles, derived from a basic carbonate precursor, into a conductive matrix, it is possible to create composite electrodes with improved charge transfer kinetics and capacity for lithium-ion batteries and supercapacitors. researchgate.netrsc.org The fluffy and hierarchical structures that can be obtained from hydrothermal synthesis of the carbonate precursor are particularly advantageous for creating porous composite electrodes that allow for efficient electrolyte penetration and ion transport. researchgate.netelectrochemsci.org

Advanced In Situ Characterization of Dynamic Transformations

Understanding the dynamic transformations of basic nickel(II) carbonate, particularly during thermal decomposition (calcination), is critical for producing materials like nickel oxide (NiO) with desired properties for catalytic and other applications. wikipedia.org Advanced in situ characterization techniques are increasingly being employed to observe these transformations in real-time, providing insights into reaction mechanisms, phase changes, and microstructural evolution.

Thermal analysis techniques such as Thermogravimetry (TG), Differential Thermal Analysis (DTA), and Differential Thermogravimetric (DTG) are fundamental in studying the decomposition process. researchgate.net These methods reveal the temperatures at which water is lost, followed by the decomposition of the hydroxide and carbonate components. Studies have shown that pure basic nickel carbonate decomposes into NiO at temperatures around 250-320°C. researchgate.netiisc.ac.in The decomposition process typically occurs in stages, starting with the removal of adsorbed and hydrated water, followed by the breakdown of the carbonate and hydroxide groups to form NiO and release CO₂ and H₂O. wikipedia.org

In situ X-ray diffraction (XRD) and infrared (IR) spectroscopy are powerful tools for tracking the crystallographic and chemical changes during these transformations. researchgate.net For example, in situ XRD can identify the formation of intermediate phases and the final crystalline structure of the resulting oxide as a function of temperature. researchgate.net Research on the thermal behavior of binary systems, such as basic nickel carbonate mixed with ammonium (B1175870) molybdate (B1676688), has utilized these techniques to observe the solid-state interaction and formation of new crystalline phases like nickel molybdate (NiMoO₄) at elevated temperatures. researchgate.net

Electron microscopy techniques, such as in situ Transmission Electron Microscopy (TEM), offer the potential to directly visualize morphological changes at the nanoscale during the decomposition process. Observing the transformation from a basic nickel carbonate particle to a porous NiO structure in real-time can provide invaluable information for designing catalysts with optimal surface areas and pore structures. icm.edu.pl These advanced characterization methods are crucial for understanding how the precursor's initial characteristics influence the final properties of the derived materials, a key aspect in the rational design of functional materials.

TechniqueInformation ObtainedKey Findings
Thermogravimetry (TG/DTG)Mass loss as a function of temperatureDecomposition of basic nickel carbonate to NiO occurs around 250-320°C. researchgate.netiisc.ac.in
Differential Thermal Analysis (DTA)Heat flow changes during thermal events (endothermic/exothermic)Shows the endothermic nature of the decomposition steps. researchgate.net
In Situ X-ray Diffraction (XRD)Real-time changes in crystalline phasesConfirms the transformation from the basic carbonate structure to the cubic NiO phase. researchgate.net
In Situ Infrared (IR) SpectroscopyChanges in chemical bonds and functional groupsTracks the disappearance of carbonate and hydroxide bands and the appearance of Ni-O bands. researchgate.net

Expanding Catalytic Applications in Sustainable Chemistry and Energy Conversion

Basic nickel(II) carbonate is a well-established and important precursor for the synthesis of nickel-based catalysts. chemimpex.comfishersci.ca The nickel oxide (NiO) obtained from the calcination of basic nickel carbonate is particularly valued in catalysis due to its often high surface area and specific reactivity. wikipedia.org Emerging research is focused on expanding the use of these catalysts into sustainable chemistry and energy conversion, addressing key environmental and energy challenges.

One of the most promising areas is the catalytic conversion of carbon dioxide (CO₂), a major greenhouse gas, into valuable chemicals. Nickel-based catalysts have shown activity in the chemical fixation of CO₂ into organic carbonates. acs.orgresearchgate.net For instance, certain nickel(II) complexes can catalyze the reaction of CO₂ with epoxides to produce cyclic carbonates, which are important industrial chemicals, with high atom economy. acs.org Research has demonstrated the ability of specific nickel catalysts to perform this conversion using CO₂ from the atmosphere at ambient pressure, highlighting a pathway for CO₂ utilization. acs.orgrsc.org The catalytic cycle is thought to involve the formation of carbonate-bridged dinuclear nickel(II) complexes as key intermediates. rsc.org

In the realm of energy conversion, materials derived from basic nickel(II) carbonate are being explored for applications in fuel cells and hydrogen production. zxchem.com Nickel catalysts are used in hydrogenation reactions, a critical step in many chemical processes and in the upgrading of biofuels. The ability of nickel to adsorb hydrogen makes it a suitable catalyst for these applications. Furthermore, basic nickel(II) carbonate can be used to prepare catalysts for fuel cell cathodes, potentially improving their efficiency and durability. zxchem.com

The versatility of basic nickel(II) carbonate as a catalyst precursor allows for its use in a variety of other sustainable processes. It is employed as a desulfurizer in the purification of natural gas and other industrial fuels. zxchem.com The compound also serves as a catalyst in organic synthesis reactions, enhancing reaction rates and selectivity. chemimpex.comchemimpex.com The ongoing research in this field aims to develop more efficient and robust catalysts from basic nickel(II) carbonate for a wide range of green chemistry applications, contributing to a more sustainable industrial landscape.

Q & A

Q. What experimental methodologies are recommended for synthesizing basic nickel(II) carbonate (BNC) in laboratory settings?

Basic nickel(II) carbonate can be synthesized via precipitation from an ammonia-ammonium carbonate solution. Key steps include:

  • Dissolving nickel salts in an ammonia-ammonium carbonate solution under controlled pH.
  • Precipitating BNC particles through gradual evaporation or controlled temperature adjustments.
  • Characterizing the product using X-ray diffraction (XRD) to confirm phase purity and scanning electron microscopy (SEM) to analyze particle morphology (mean diameter: ~8.2 μm, spherical/ellipsoidal shapes) .
  • Drying samples at 105°C for 16 hours to remove physically bound water .

Q. How can thermal decomposition stages of BNC be systematically analyzed?

Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) are critical:

  • Stage 1 (90–200°C) : Removal of physically adsorbed H₂O.
  • Stage 2 (270–420°C) : Decomposition involving release of chemically bound H₂O and CO₂, forming NiO.
  • Use XRD to track crystallite growth (e.g., NiO crystallite size increases from amorphous at 200°C to 44 nm at 800°C) .
  • Heating rates (2–50°C/min) influence decomposition kinetics and residual oxide structures .

Q. What characterization techniques are essential for verifying BNC purity and composition?

  • XRD : Identifies phases (e.g., amorphous vs. crystalline NiO).
  • BET surface area analysis : Measures porosity (e.g., original BNC: 238 m²/g; reduced Ni at 900°C: 0.3 m²/g) .
  • SEM/EDX : Reveals particle morphology and elemental distribution (e.g., concentric layer structures in oxidized BNC) .
  • Assay methods (e.g., Ni content: 40–45%, chloride <0.01%) ensure compliance with stoichiometric ratios .

Advanced Research Questions

Q. How do microstructural changes during BNC reduction impact residual NiO formation?

Residual NiO microstructures (e.g., trapped particles, surface layers) arise from:

  • Preoxidation conditions : Calcination at 900°C produces dense, recrystallized NiO with low reducibility, leading to trapped oxide cores during subsequent H₂ reduction .
  • Reduction atmosphere : Lower H₂ partial pressure (1.5% H₂-N₂) slows kinetics, allowing Ni densification before complete reduction, encapsulating NiO .
  • Temperature-dependent sintering : Above 700°C, Ni grain growth (>1 μm) and agglomeration (>700 μm) limit gas diffusion, increasing residual oxide content .

Q. What experimental designs resolve contradictions in reported NiO reduction kinetics?

Discrepancies in reduction rates (e.g., slowdown at 600–900°C) are addressed by:

  • Controlled preoxidation : Lower preoxidation temperatures (500°C) preserve porous NiO structures, enabling complete reduction even at 500°C .
  • In situ gas-phase analysis : Monitoring H₂O/H₂ ratios during reduction to quantify chemical driving forces.
  • Time-resolved XRD/SEM : Correlate phase transitions (NiO → Ni) with microstructural evolution (e.g., pore closure, grain coarsening) .

Q. How can recrystallization and sintering phenomena be mitigated to optimize Ni product quality?

  • Low-temperature reduction (<600°C) : Prevents Ni densification, maintaining high surface area (207 m²/g at 340°C) for efficient gas-solid contact .
  • Dopants/additives : Introduce grain growth inhibitors (e.g., Al₂O₃) to suppress Ni sintering.
  • Pulsed H₂ flow : Enhances gas diffusion into particle cores, reducing trapped NiO .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.